Ethyl 5-methoxy-3-methylpicolinate
Description
Ethyl 5-methoxy-3-methylpicolinate is a heterocyclic organic compound belonging to the picolinate ester family. Its structure features a pyridine ring substituted with a methoxy group at position 5, a methyl group at position 3, and an ethyl ester at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its modular structure, which allows for functionalization at multiple positions .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)9-7(2)5-8(13-3)6-11-9/h5-6H,4H2,1-3H3 |
InChI Key |
WHCVQPCBLLEJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methoxy-3-methylpicolinate can be synthesized through several synthetic routes. One common method involves the esterification of 5-methoxy-3-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-3-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 5-methoxy-3-methylpicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarity Scores
Key Observations:
Ester vs. Acid: Mthis compound (similarity 0.92) differs from the target compound only in the ester group (methyl vs. ethyl), whereas 4-methoxy-3-methylpicolinic acid (similarity 0.89) replaces the ester with a carboxylic acid, significantly altering solubility and reactivity .
Substituent Position: Shifting the methoxy group from position 5 to 4 (as in 4-methoxy-3-methylpicolinic acid) reduces similarity to 0.89, underscoring the importance of substitution patterns in molecular recognition .
Hydroxy vs. Methoxy: Methyl 5-hydroxy-3-methylpicolinate (similarity 0.88) demonstrates that replacing methoxy (-OCH₃) with hydroxyl (-OH) decreases similarity, likely due to altered hydrogen-bonding capacity .
Bulkier Substituents: Ethyl 5-(2,6-dichlorophenyl)-6-methoxypicolinate (MW 326.17) incorporates a dichlorophenyl group, increasing steric hindrance and lipophilicity compared to the simpler this compound .
Biological Activity
Ethyl 5-methoxy-3-methylpicolinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is an ester derived from picolinic acid. Its chemical formula is , and it features a methoxy group and an ethyl ester, which are significant for its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in disrupting cell membranes and inhibiting essential enzymes critical for bacterial survival. The compound's mechanism may involve interference with bacterial cell wall synthesis or function, leading to cell lysis or death .
2. Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and interfering with cellular signaling pathways that regulate growth and survival. For instance, in studies involving human cancer cell lines, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, altering their permeability.
- Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in metabolic pathways of cancer cells, thereby disrupting their growth .
- Signal Transduction Interference : The compound may affect signaling pathways associated with cell survival and proliferation, leading to increased apoptosis in cancer cells .
Case Studies
Several studies have evaluated the efficacy of this compound:
-
Antimicrobial Efficacy :
- A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity .
- Cytotoxicity in Cancer Cells :
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition of growth | MIC = 32 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | IC50 = 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
